molecular formula C8H14O2 B024261 Dihydro-5-methyl-3-propyl-2(3H)-furanone CAS No. 40923-58-8

Dihydro-5-methyl-3-propyl-2(3H)-furanone

Cat. No.: B024261
CAS No.: 40923-58-8
M. Wt: 142.2 g/mol
InChI Key: NMNZFIPBKPDLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a potent and selective antagonist of GluN2C/GluN2D-containing N-methyl-D-aspartate (NMDA) receptors . This compound is primarily used in research to study glutamate signaling and its effects on various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QNZ 46 involves several steps, starting with the preparation of the quinazolinone core. The key steps include:

    Formation of the Quinazolinone Core: This involves the reaction of anthranilic acid with formamide to form the quinazolinone ring.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring.

    Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Heck reaction, which involves the coupling of the nitro-substituted aromatic ring with a suitable vinyl halide.

    Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group on the aromatic ring.

    Final Coupling: The final step involves the coupling of the quinazolinone core with benzoic acid to form QNZ 46.

Industrial Production Methods

Industrial production of QNZ 46 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a lyophilized form to maintain its stability and biological activity .

Chemical Reactions Analysis

Types of Reactions

QNZ 46 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

QNZ 46 has a wide range of scientific research applications, including:

    Chemistry: Used to study the structure-activity relationship of NMDA receptor antagonists.

    Biology: Employed in research on glutamate signaling and its role in various biological processes.

    Medicine: Investigated for its potential neuroprotective effects in conditions such as stroke and neurodegenerative diseases.

    Industry: Used in the development of new therapeutic agents targeting NMDA receptors

Mechanism of Action

QNZ 46 exerts its effects by selectively inhibiting GluN2C/GluN2D-containing NMDA receptors. It binds to a specific site on the receptor, preventing the binding of glutamate and thereby inhibiting receptor activation. This inhibition is non-competitive and voltage-independent, meaning it does not compete with glutamate for binding and its effects are not influenced by changes in membrane potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of QNZ 46

QNZ 46 is unique in its selectivity for GluN2C/GluN2D-containing NMDA receptors, which makes it a valuable tool for studying the specific roles of these receptor subtypes in various biological processes. Its high purity and stability also make it suitable for a wide range of research applications .

Biological Activity

Dihydro-5-methyl-3-propyl-2(3H)-furanone, a compound belonging to the furanone class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in various domains.

  • Molecular Formula : C₉H₁₆O₂
  • Molecular Weight : 156.222 g/mol
  • Density : 0.9 g/cm³
  • Boiling Point : 231.8 °C
  • Flash Point : 88.1 °C

These properties indicate that this compound is a stable organic compound with potential utility in various applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been studied primarily as an antagonist of GluN2C/GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, which are involved in glutamate signaling pathways that affect numerous biological processes.

Case Studies and Findings

  • In Vitro Antimicrobial Evaluation :
    • In studies assessing the antimicrobial properties of various compounds, this compound was included in a broader evaluation of furanones and their derivatives. It showed promising activity against several bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .
    • The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, with some showing effectiveness comparable to established antibiotics like Ciprofloxacin .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its antimicrobial effects may involve disruption of biofilm formation and interference with bacterial cell wall synthesis .

Cytotoxicity and Anticancer Activity

This compound has also been evaluated for its cytotoxic effects against cancer cell lines:

  • Cytotoxic Studies :
    • In recent studies, the compound exhibited varying degrees of cytotoxicity against colorectal and breast cancer cell lines, with IC₅₀ values indicating the concentration required to reduce cell viability by 50% .
    • Specifically, some derivatives showed high cytotoxicity, suggesting that structural modifications could enhance their anticancer properties.
CompoundCell LineIC₅₀ (μM)
This compoundHCT1169.1 ± 2.4
This compoundMCF-710.8 ± 0.7

Applications in Food Science

This compound is also noted for its sensory properties, contributing to flavors in food products:

  • Flavor Profile :
    • This compound imparts sweet, caramel-like flavors and is found in various fruits such as peaches and asparagus . Its detection in food matrices makes it a potential biomarker for these foods.
  • Volatile Organic Compound (VOC) Studies :
    • Studies using gas chromatography–mass spectrometry (GC-MS) have identified this compound as a significant VOC in fruit jams, highlighting its relevance in food quality assessment and flavor profiling .

Properties

IUPAC Name

5-methyl-3-propyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-7-5-6(2)10-8(7)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNZFIPBKPDLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335572
Record name DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40923-58-8
Record name DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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